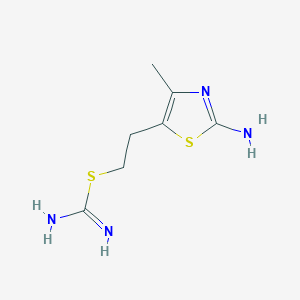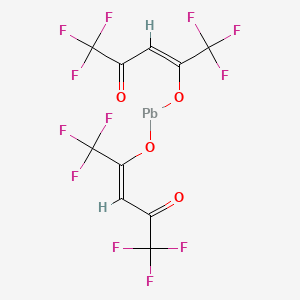
Lead(II) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(II) hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pb(CF₃COCHCOCF₃)₂ . It is known for its unique properties and applications in various scientific fields. This compound is typically a white powder and is used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with lead(II) chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of high-purity reagents and controlled environments ensures the consistency and quality of the compound.
化学反応の分析
Types of Reactions: Lead(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form new complexes.
Coordination Reactions: It forms coordination polymers with other metal β-diketonates.
Common Reagents and Conditions:
Reagents: Common reagents include other metal β-diketonates and organic solvents.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often heterometallic complexes, which have applications in materials science and catalysis .
科学的研究の応用
Lead(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination polymers.
Materials Science: It is utilized in the preparation of thin films and coatings due to its volatility and stability.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and LEDs.
作用機序
The mechanism of action of Lead(II) hexafluoroacetylacetonate involves its ability to form stable complexes with other metals and organic ligands. The compound’s hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, stabilizing the lead(II) center and facilitating various chemical reactions . The molecular targets and pathways involved are primarily related to its coordination chemistry and ability to form heterometallic complexes.
類似化合物との比較
Lead(II) acetylacetonate: Another lead-based β-diketonate with similar coordination properties but different reactivity due to the absence of fluorine atoms.
Copper(II) hexafluoroacetylacetonate: A copper-based analogue that forms similar coordination polymers but with different electronic properties.
Uniqueness: Lead(II) hexafluoroacetylacetonate is unique due to its high stability, strong electron-withdrawing ligands, and ability to form a wide range of heterometallic complexes. These properties make it particularly valuable in materials science and catalysis .
特性
分子式 |
C10H2F12O4Pb |
|---|---|
分子量 |
621 g/mol |
IUPAC名 |
bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
InChIキー |
VPDFYHDIFAQDGC-PAMPIZDHSA-L |
異性体SMILES |
C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
正規SMILES |
C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
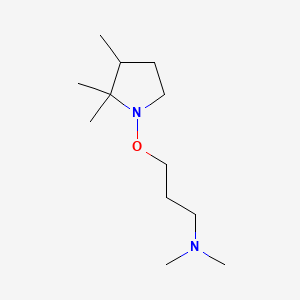
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
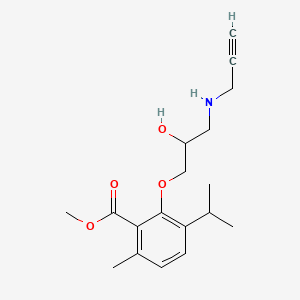
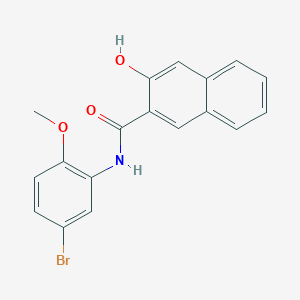
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
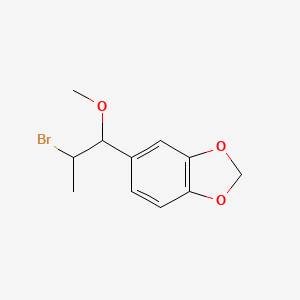

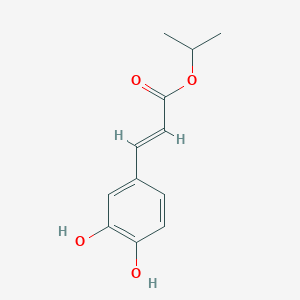
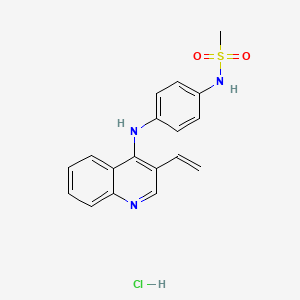
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
